4-(2-Methyl-1,3-dioxolan-2-yl)aniline
Overview
Description
“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NO2 . It is used as a reagent in the preparation of luminogens and fluorescent polyimides .
Synthesis Analysis
The synthesis of “4-(2-Methyl-1,3-dioxolan-2-yl)aniline” involves various chemical reactions. For instance, it has been used in the preparation of a novel class of small molecule caspase-3 inhibitors .Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-1,3-dioxolan-2-yl)aniline” can be analyzed using various spectroscopic techniques. For example, IR spectroscopy reveals the presence of various functional groups . NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms .Chemical Reactions Analysis
“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” can undergo various chemical reactions. For instance, it has been used as a reagent in the preparation of luminogens and fluorescent polyimides .Physical And Chemical Properties Analysis
“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” has a molecular weight of 165.19 . Its physical form is solid . The predicted pKa value is 4.44±0.10 .Scientific Research Applications
- Application : Researchers have explored methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) , which can be synthesized from glycerol, as a bio-based solvent. However, being bio-derived alone isn’t sufficient for a solvent to be considered green. A 10-step method combining in silico modeling, experimental parameters, green synthesis, and toxicity testing helps evaluate new bio-based solvents .
- Application : 2-Ethyl-2-methyl-1,3-dioxolane serves as a reagent in the selective ketalization of 1-oxo functions in complex molecules. For instance, it has been used in the synthesis of natural products like (-)-strychnine .
- Application : In vitro studies investigated the degradation of 4-methyl-1,3-dioxolan-2-one (a related compound) in the blood of Wistar rats. Understanding its behavior provides insights into potential applications .
- Application : Researchers have explored the stretching and bending vibrations of the hetero-aromatic C–H ring in compounds like 4,5-dimethyl-1,3-dioxolan . These vibrational modes play a crucial role in molecular interactions and reactivity .
Bio-Based Solvents Development
Selective Ketalization Reagent
Blood Degradation Studies
Hetero-Aromatic C–H Ring Vibrations
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of luminogens and fluorescent polyimides
Biochemical Pathways
It is used in the preparation of luminogens and fluorescent polyimides , suggesting it may play a role in the biochemical pathways related to fluorescence.
Result of Action
As a reagent used in the preparation of luminogens and fluorescent polyimides , it likely contributes to the fluorescence properties of these compounds.
properties
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAMNDBLMQFDFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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